2-Anthracenesulfonic acid, 1-amino-4-((3,5-dibromo-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
Description
The compound 2-Anthracenesulfonic acid, 1-amino-4-((3,5-dibromo-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt (CAS No. 72152-61-5) is a structurally complex anthraquinone derivative characterized by a sulfonated anthracene core with amino and substituted phenylamino groups. Its molecular formula includes bromine and methyl substituents on the phenyl ring, enhancing its steric and electronic properties . The monosodium salt form improves solubility in aqueous environments, a critical feature for applications in dyes, pharmaceuticals, or biochemical assays .
The 3,5-dibromo-2,4,6-trimethylphenyl group introduces significant hydrophobicity and steric bulk, which may influence binding interactions in biological systems, such as inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) .
Properties
CAS No. |
72152-61-5 |
|---|---|
Molecular Formula |
C23H17Br2N2NaO5S |
Molecular Weight |
616.3 g/mol |
IUPAC Name |
sodium;1-amino-4-(3,5-dibromo-2,4,6-trimethylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H18Br2N2O5S.Na/c1-9-18(24)10(2)21(11(3)19(9)25)27-14-8-15(33(30,31)32)20(26)17-16(14)22(28)12-6-4-5-7-13(12)23(17)29;/h4-8,27H,26H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
YZYZEUCCLAQXOB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C)Br)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
The methoxy group in 63589-10-6 reduces steric hindrance but increases polarity, correlating with higher irritancy prediction accuracy .
Biological Activity: The target compound and its non-brominated analogue (1833-57-4) show discrepancies between actual (irritant) and predicted (non-irritant) endpoints, suggesting limitations in computational models for halogenated aromatics . Simplified derivatives like Sodium 2-anthraquinonesulfonate lack bioactivity but serve as industrial dyes due to stable chromophores .
Pharmaceutical Potential: Brominated anthraquinones (e.g., 1-Amino-2-bromo-4-hydroxyanthraquinone) exhibit anticancer properties via VEGFR-2 inhibition, highlighting the therapeutic relevance of halogenation .
Physicochemical Properties
| Property | Target Compound | Non-Brominated Analogue (1833-57-4) | Methoxy Derivative (63589-10-6) |
|---|---|---|---|
| Molecular Weight | ~650 g/mol (estimated) | ~550 g/mol | ~580 g/mol |
| Solubility | Moderate (monosodium salt) | High (monosodium salt) | High (monosodium salt) |
| LogP (Predicted) | 3.8 ± 0.5 | 2.1 ± 0.3 | 1.9 ± 0.4 |
| UV-Vis λmax | ~480 nm (anthraquinone core) | ~470 nm | ~465 nm |
Notes:
- Spectral shifts in UV-Vis profiles correlate with electron-withdrawing substituents (bromine) stabilizing excited states .
Toxicological and Regulatory Profiles
- Target Compound : Classified as an irritant in experimental models, though predictive algorithms underestimate its hazard profile . Listed in the Canada Gazette under environmental monitoring programs due to brominated aromatic content .
- Methoxy Derivative (63589-10-6) : Consistent irritancy in both experimental and computational assessments; regulated under the U.S. EPA Endocrine Disruptor Screening Program .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
